Tenecin 1

Description

Properties

bioactivity |

Antibacterial |

|---|---|

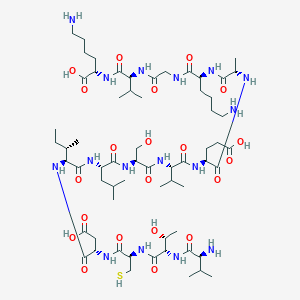

sequence |

VTCDILSVEAKGVKLNDAACAAHCLFRGRSGGYCNGKRVCVCR |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Tenecin 1 is classified within the defensin family of antimicrobial peptides (AMPs), which are crucial for the innate immune response in insects. Research indicates that Tenecin 1 exhibits strong activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Case Study: Activity Against Staphylococcus aureus

- In a study examining the effectiveness of Tenecin 1 against S. aureus, it was found that this peptide displayed a high minimum inhibitory concentration (MIC), indicating its potential as a therapeutic agent against bacterial infections .

- The study also explored the evolutionary resistance of S. aureus when exposed to Tenecin 1, revealing that resistance mutations occurred but also resulted in fitness costs for the bacteria .

Fragment Analysis

- Research has shown that specific fragments of Tenecin 1 retain antimicrobial activity, particularly those corresponding to its C-terminal beta-sheet domain. This fragment was effective against both fungi and bacteria, suggesting a broader application for Tenecin 1 in combating various pathogens .

- The study highlighted that membrane disruption is a primary mode of action for Tenecin 1, reinforcing its potential as a template for developing new antibiotics .

Therapeutic Applications

Given its antibacterial properties, Tenecin 1 is being explored for various therapeutic applications:

Potential Uses in Medicine

- Topical Antiseptics : Due to its effectiveness against skin pathogens, Tenecin 1 could be formulated into topical antiseptic products.

- Wound Healing : The peptide's ability to combat infections could be harnessed in wound care formulations to prevent secondary infections.

- Agricultural Applications : As an environmentally friendly alternative to synthetic pesticides, Tenecin 1 could be used in agricultural settings to control plant pathogens .

Structural Insights and Synthesis

The structural characteristics of Tenecin 1 play a crucial role in its functionality. Studies have focused on understanding how modifications to its structure affect antimicrobial activity.

Structure-Function Relationship

- Research indicates that disulfide bridges within the peptide are essential for maintaining its structural integrity and biological activity .

- Chemical synthesis techniques have been employed to produce variants of Tenecin 1, allowing researchers to explore how changes in structure influence efficacy against different pathogens .

Comparative Efficacy with Other AMPs

Tenecin 1 is often studied in conjunction with other AMPs to assess synergistic effects.

Combination Studies

- In studies where Tenecin 1 was used alongside other AMPs like Tenecin 2, it was observed that while both peptides were effective individually, their combined application led to enhanced antimicrobial effects against S. aureus and other pathogens .

- This suggests that utilizing AMP cocktails could be a promising strategy for overcoming bacterial resistance.

Comparison with Similar Compounds

Tenecin 1 vs. Tenecin 2

Structural Differences :

Functional Contrasts :

Mechanistic Synergy: While Tenecin 2 lacks intrinsic in vitro activity, RNAi knockdown in T. molitor significantly increases mortality during S. aureus infection, suggesting a role in modulating immune responses or potentiating Tenecin 1’s effects .

Tenecin 1 vs. Tenecin 3

Structural Properties :

Functional Divergence :

Therapeutic Implications : Tenecin 3’s constitutive expression provides immediate antifungal defense, whereas Tenecin 1’s inducible nature aligns with targeted antibacterial responses .

Comparison with Engineered Derivatives

C-terminal β-Sheet Fragment :

- Isolated fragments (e.g., residues 29–43) exhibit broad-spectrum activity, including Gram-negative bacteria and fungi, unlike full-length Tenecin 1 .

- Mechanism: Retains membrane disruption but requires a high isoelectric point (pI > 9) for efficacy .

α-Helical Domain Modifications: Rational design of the non-active α-helical region (residues 1–18) via amino acid substitutions (e.g., lysine/arginine insertions) confers antifungal and antibacterial activity without hemolysis, achieving MICs of 8–32 µg/mL against S. aureus and C. albicans .

Cross-Resistance and Evolutionary Dynamics

Resistance Development

Cross-Resistance Profile

| AMP/Antibiotic | Tenecin 1-Resistant Strains |

|---|---|

| Pexiganan | No cross-resistance (p > 0.65) |

| Melittin | No cross-resistance (p > 0.95) |

| Vancomycin | No resistance (MIC unchanged) |

This specificity highlights Tenecin 1’s unique mechanism compared to α-helical AMPs like melittin, which target lipid bilayers more indiscriminately .

Tables and Key Data :

MIC Values of Tenecin 1 and Derivatives :

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Native Tenecin 1 | S. aureus | 64 |

| C-terminal fragment | E. coli | 32 |

| Engineered α-helix | C. albicans | 16 |

Resistance Evolution Metrics :

| Condition | MIC Increase (Fold) | Fitness Cost (Lag Phase Extension) |

|---|---|---|

| Tenecin 1 alone | 4× | 1.5× |

| Tenecin 1 + Tenecin 2 | 4× | 2.2× |

This synthesis integrates structural, functional, and evolutionary perspectives, positioning Tenecin 1 as a versatile template for next-generation AMP design.

Preparation Methods

Biological Induction and Extraction from Tenebrio molitor Larvae

The natural production of Tenecin 1 is triggered in Tenebrio molitor larvae upon bacterial challenge, which induces the expression of antimicrobial peptides (AMPs) including Tenecin 1.

- Induction of AMP Production:

Larvae are injected with bacterial suspensions, such as Lactiplantibacillus plantarum at approximately 10^7 colony-forming units (CFU)/mL, using a sanitized syringe to stimulate immune response and AMP synthesis. - Incubation:

Post-injection, larvae are maintained at 25 °C without feeding for various durations (6, 12, 24, 36, 48, or 72 hours) to optimize AMP expression. - Harvesting and Extraction:

After incubation, larvae are rapidly frozen with liquid nitrogen and ground to a fine powder. The crude extract containing overexpressed AMPs, including Tenecin 1, is then obtained for further purification or direct use as a natural preservative or antibacterial agent.

- Utilizes the insect’s natural immune system for peptide production.

- Yields biologically active Tenecin 1 with native post-translational modifications.

- Requires careful timing to maximize peptide yield.

- Extract contains a mixture of peptides requiring further purification for specific applications.

Chemical Synthesis of Tenecin 1 and Structural Variants

Chemical synthesis allows for the production of Tenecin 1 and its analogs to study structure-function relationships, particularly the role of the N-terminal loop and disulfide bridges.

- Solid-Phase Peptide Synthesis (SPPS):

Tenecin 1 and its variants (e.g., N-terminal loop deleted Tenecin 1, reduced Tenecin 1 without disulfide bridges) are synthesized chemically. - Purification and Folding:

Post-synthesis, peptides are purified and folded to achieve the correct disulfide bond formation characteristic of the cysteine-stabilized alpha/beta motif typical of insect defensins. - Activity Assays:

Antibacterial activity assays reveal that the intact Tenecin 1 exhibits significant activity, whereas the N-terminal loop deleted and reduced forms lack antibacterial properties, highlighting the importance of these structural features.

- Circular dichroism (CD) spectroscopy shows that Tenecin 1 has a higher alpha-helical content compared to its modified forms, especially in the presence of 50% trifluoroethanol (TFE), which mimics a membrane-like environment. This structural integrity correlates with biological activity.

Comparative Summary of Preparation Methods

| Preparation Method | Description | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Biological Induction & Extraction | Induction of Tenecin 1 in larvae by bacterial injection and extraction of crude peptides | Injection with bacteria → incubation → freezing → grinding → extraction | Natural peptide with native modifications; biologically active | Requires optimization of induction time; crude mixture |

| Chemical Synthesis | Solid-phase synthesis of Tenecin 1 and variants | SPPS → purification → folding → activity testing | Precise control of peptide sequence and modifications; study of structure-function | Complex folding; may lack native modifications |

| Recombinant Expression | Cloning and expression of defensin genes in heterologous systems | RNA extraction → cDNA cloning → vector insertion → expression | Potential for scalable production | Requires gene cloning; expression optimization |

Detailed Research Findings

- Structural Importance:

The N-terminal loop and disulfide bridges in Tenecin 1 are critical for its antibacterial activity. Removal or reduction of these features abolishes function, indicating a strict structure-activity relationship. - Secondary Structure:

CD spectroscopy confirms that Tenecin 1 maintains a stable alpha-helical structure, especially in membrane-mimicking solvents, which is essential for its interaction with bacterial membranes. - Induction Timing: Optimal AMP production in larvae occurs within 24 to 48 hours post bacterial challenge, suggesting a time-dependent expression pattern for Tenecin 1 and related peptides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.